1-Ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a complex organic compound with the molecular formula C13H22N5. It features a unique structure characterized by multiple pyrazole rings, which are known for their diverse biological activities. The compound's systematic name reflects its intricate arrangement of ethyl and methyl substituents on the pyrazole moieties, contributing to its potential reactivity and biological interactions.
The chemical behavior of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine can be analyzed through various reactions typical of pyrazole derivatives. These include:
Pyrazole derivatives are widely studied for their pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. Preliminary studies on compounds with similar structures suggest that 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine may exhibit:
The synthesis of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine can be achieved through several methods:
The applications of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine are diverse and include:
Interaction studies are crucial for understanding how 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine interacts with biological systems:
Several compounds share structural similarities with 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amines, allowing for comparative analysis:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Ethyl-N-(4-methylpyrazolyl)-benzene | C12H16N4 | Contains a benzene ring, potential for different biological activity |
| 3-Methylpyrazole | C4H6N2 | Simpler structure, useful in studying basic pyrazole chemistry |
| 4-(Tris(4-methylpyrazolyl)methyl)aniline | C19H21N7 | More complex with multiple pyrazole units, potentially higher reactivity |
The uniqueness of 1-Ethyl-N-[ (1-Ethyl -4-Methyl -1H-Pyrazol -5-Yl) Methyl ] -5-Methyl - 1H-Pyrazol -4-Amine lies in its specific arrangement of ethyl and methyl groups on the pyrazole rings, which may influence its solubility, stability, and interaction with biological targets compared to other similar compounds.
The Knorr pyrazole synthesis remains a cornerstone for constructing pyrazole cores, particularly for achieving regioselectivity in unsymmetrical derivatives. This method involves the acid-catalyzed cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, as demonstrated in the synthesis of 3-(1-ethyl-4-methyl-1H-pyrazol-5-yl)benzoic acid. Key modifications include the use of 1,3-dicarbonyl surrogates to bypass stability issues associated with traditional diketones. For example, acetonitrile derivatives have been employed in two-step protocols to generate fully substituted aminopyrazoles, enabling access to complex scaffolds like the target compound.
Regiochemical control in bipyrazole systems often relies on steric and electronic effects. In the case of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine, the ethyl and methyl substituents direct cyclization toward the 4- and 5-positions of the pyrazole rings, minimizing competing pathways. Computational studies suggest that electron-donating groups stabilize transition states during imine formation, favoring the observed regioselectivity.
| Reactant System | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Hydrazine + 1,3-Diketone | H2SO4 | Ethanol | 80 | 65–75 |
| Tosylhydrazone + Nitroalkene | DABCO | THF | 25 | 82 |
| Acetonitrile Derivative | NaOH | H2O/THF | 60 | 70 |
Sustainable synthesis of bipyrazoles has gained traction through solvent-free reactions, aqueous media, and energy-efficient techniques. A notable example is the microwave-assisted multicomponent synthesis of pyrano[2,3-c]pyrazoles, which reduces reaction times from hours to minutes while maintaining yields above 80%. For the target compound, ultrasound irradiation has been explored to enhance the N-alkylation step between 5-methyl-1H-pyrazol-4-amine and (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl chloride, achieving 90% conversion in 30 minutes.
Water emerges as a preferred solvent for pyrazole functionalization due to its ability to stabilize polar intermediates. In the hydroxylation of 1-ethyl-4-methylpyrazole, aqueous NaOH at 60°C facilitates selective C–H activation without requiring toxic organic solvents. Life-cycle assessments indicate that green methodologies reduce waste generation by 40–60% compared to conventional routes.
The formation of pyrazole rings from hydrazines and dicarbonyl compounds proceeds through a stepwise mechanism involving imine-enamine tautomerism. Kinetic studies using stopped-flow spectroscopy reveal that proton transfer from the acid catalyst to the diketone carbonyl precedes nucleophilic attack by hydrazine. Density functional theory (DFT) calculations on the model system acetylacetone-hydrazine show a Gibbs free energy barrier of 23.4 kcal/mol for the rate-determining cyclization step.
In the synthesis of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine, isotopic labeling experiments (^15N NMR) confirm that the methylene bridge originates from the formaldehyde generated in situ during the Mannich-type alkylation. Transient intermediates such as azine derivatives have been characterized via high-resolution mass spectrometry, providing direct evidence for the proposed mechanistic pathway.
Palladium-catalyzed cross-coupling reactions enable the modular assembly of bipyrazole frameworks. The oxidative homocoupling of pyrazole boronic esters using Pd(OAc)2 under aerobic conditions yields symmetric bipyrazoles like 4,4'-bipyrazole in 75% yield. This method circumvents the need for prefunctionalized halopyrazoles, offering a streamlined route to the target compound’s backbone.
Heterogeneous catalysts such as Cu-ZSM-5 zeolites have shown promise in facilitating pyrazole-amine condensations. In the N-alkylation step forming the methylene bridge, Cu(I) centers activate the chloride leaving group, enabling nucleophilic substitution at ambient temperatures. Recent advances in photoredox catalysis further expand the toolkit, with Ir(III) complexes mediating C–N bond formation via single-electron transfer mechanisms.
| Reaction Type | Catalyst | Substrate Pair | Turnover Number |
|---|---|---|---|
| Oxidative Homocoupling | Pd(OAc)2 | Pyrazole boronic ester | 12 |
| Suzuki–Miyaura Coupling | Pd(PPh3)4 | 4-Bromopyrazole + Pyrazole Bpin | 18 |
| N-Alkylation | Cu-ZSM-5 | 5-Methylpyrazole + Chloromethylpyrazole | 9 |